Dihydroxy(oxo)phosphanium;thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

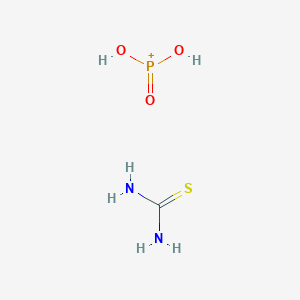

Dihydroxy(oxo)phosphanium;thiourea is a compound that combines the properties of both dihydroxy(oxo)phosphanium and thiourea. Dihydroxy(oxo)phosphanium is a phosphorus-containing compound, while thiourea is an organosulfur compound with a chemical formula of SC(NH₂)₂. Thiourea is known for its versatility in organic synthesis and its wide range of biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dihydroxy(oxo)phosphanium;thiourea can be achieved through various methods. One common approach involves the condensation of amines with carbon disulfide in an aqueous medium, which allows for the efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives . Another method involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur, which proceeds efficiently at ambient temperature to produce thioureas in excellent yields .

Industrial Production Methods: Industrial production of thiourea derivatives often involves the use of carbamoyl isothiocyanates as starting materials. These compounds permit the creation of disubstituted and trisubstituted guanidines, as well as aromatic guanidines . The combination of sulfur and chloroform also enables the efficient synthesis of thiocarbonyl surrogates, including thiocarbamides and oxazolidinethiones .

Chemical Reactions Analysis

Types of Reactions: Dihydroxy(oxo)phosphanium;thiourea undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the Wittig reaction, which involves the conversion of aldehydes and ketones into alkenes through reaction with a phosphorus ylide . This reaction is significant for its ability to form carbon-carbon double bonds with high selectivity.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include elemental sulfur, isocyanides, and aliphatic amines. Reaction conditions often involve ambient temperature and aqueous or organic solvents such as acetonitrile or toluene .

Major Products: The major products formed from the reactions of this compound include substituted thioureas, guanidines, and alkenes. These products are valuable intermediates in organic synthesis and have various applications in the pharmaceutical and chemical industries .

Scientific Research Applications

Dihydroxy(oxo)phosphanium;thiourea has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various organic compounds. In biology, thiourea derivatives have been shown to possess antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties . In medicine, these compounds are being explored for their potential therapeutic applications, including drug development and disease treatment . In industry, thiourea derivatives are utilized in the production of photographic films, dyes, elastomers, plastics, and textiles .

Mechanism of Action

The mechanism of action of dihydroxy(oxo)phosphanium;thiourea involves its interaction with molecular targets and pathways within biological systems. For example, thiourea derivatives have been shown to inhibit the polymerization process of viral capsid proteins, thereby exhibiting antiviral activity . Additionally, these compounds can enhance the activity of resistance enzymes such as PAL, POD, and SOD, which play a role in the plant’s defense against viral infections .

Comparison with Similar Compounds

Dihydroxy(oxo)phosphanium;thiourea can be compared with other similar compounds, such as urea and isothiourea. While urea has a chemical formula of H₂N-C(=O)-NH₂, thiourea has a similar structure with the oxygen atom replaced by a sulfur atom . Isothiourea, on the other hand, is a tautomeric form of thiourea and is also known for its biological activities . The unique combination of dihydroxy(oxo)phosphanium and thiourea in a single compound provides distinct chemical and biological properties that are not observed in its individual components.

Similar Compounds

- Urea (H₂N-C(=O)-NH₂)

- Isothiourea (tautomeric form of thiourea)

- Guanidines (derived from carbamoyl isothiocyanates)

- Thiocarbamides (synthesized from sulfur and chloroform)

- Oxazolidinethiones (synthesized from sulfur and chloroform)

Properties

CAS No. |

63075-83-2 |

|---|---|

Molecular Formula |

CH6N2O3PS+ |

Molecular Weight |

157.11 g/mol |

IUPAC Name |

dihydroxy(oxo)phosphanium;thiourea |

InChI |

InChI=1S/CH4N2S.HO3P/c2-1(3)4;1-4(2)3/h(H4,2,3,4);(H-,1,2,3)/p+1 |

InChI Key |

NHOZEFACKZOFCX-UHFFFAOYSA-O |

Canonical SMILES |

C(=S)(N)N.O[P+](=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![S-Pentyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate](/img/structure/B14511763.png)

![8,8'-[Sulfanediylbis(methyleneoxy)]diquinoline](/img/structure/B14511771.png)

![Isoxazole, 5-[(methylthio)methyl]-3-phenyl-](/img/structure/B14511846.png)

![Hydroxy[(2-methyloxolan-2-yl)peroxy]acetaldehyde](/img/structure/B14511854.png)